Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-cyclodextrin is a synthetic derivative of β-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units. This compound is characterized by the substitution of a 1,6-hexamethylenediamine moiety at the sixth position of the cyclodextrin structure, leading to enhanced solubility and functionality in various applications. The primary source of this compound includes chemical suppliers and research institutions that specialize in cyclodextrin derivatives .
Classification:
The synthesis of mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-cyclodextrin typically involves a multi-step chemical process. The following methods are commonly employed:
Technical details regarding conditions such as temperature, solvent choice, and reaction time can significantly influence yield and purity.
The molecular structure of mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-cyclodextrin can be described as follows:
Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-cyclodextrin can participate in various chemical reactions due to its functional groups:
The mechanism by which mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-cyclodextrin exerts its effects primarily involves:
Data from studies indicate that these mechanisms significantly improve the pharmacokinetic profiles of encapsulated drugs.
Relevant analyses such as spectroscopy (NMR, IR) confirm structural integrity and functional characteristics .
Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-cyclodextrin has several scientific uses:
Research continues to explore its versatility in pharmaceutical formulations and other biomedical applications .
Regioselective modification at the C6 position of β-cyclodextrin is critical for synthesizing Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-cyclodextrin. This specificity exploits the enhanced nucleophilicity of the primary hydroxyl groups at C6 compared to the secondary hydroxyls at C2 and C3 positions. The standard approach involves protecting β-cyclodextrin with bulky groups (e.g., triphenylmethyl) to shield all but one C6 site, followed by nucleophilic displacement. Tosylation or mesylation of the exposed C6 hydroxyl creates a leaving group, enabling subsequent amination. Studies confirm >90% regioselectivity when using stoichiometrically controlled protection at low temperatures (0–5°C), minimizing di- or polysubstitution. The monofunctionalization is verified via mass spectrometry and HPLC, with the molecular formula C₄₈H₈₄N₂O₃₄ serving as a key identifier [2] [4].
Table 1: Regioselective Protecting Group Efficacy
Protecting Group | Reaction Temp (°C) | Mono-Substitution Yield (%) | Major Byproducts |
---|---|---|---|
Triphenylmethyl | 0 | 92 | Di-substituted CD |
Benzyl | 25 | 78 | C2/C3 isomers |
Silyl ethers | -10 | 85 | Hydrolysis products |
Hexamethylenediamine (HDA) serves as a bifunctional linker, with one terminus bonding to the C6 of β-cyclodextrin and the other providing a primary amine (–NH₂) for further conjugation. The synthesis involves reacting 6-monodeoxy-6-monoazido-β-cyclodextrin or 6-monotosyl-β-cyclodextrin with excess HDA to minimize cross-linking. The amine nucleophile displaces the azido or tosyl group via SN₂ reaction, forming a C6–N bond. Key challenges include suppressing oligomerization; maintaining a 1:10 cyclodextrin-to-HDA molar ratio in anhydrous dimethylformamide at 60°C optimizes mono-substitution. The product’s pKa (12.57±0.70) [2] reflects the aliphatic amine’s basicity, which influences subsequent derivatization. Nuclear magnetic resonance confirms successful linkage through characteristic HDA proton signals at δ 1.4–1.6 ppm (–CH₂–) and δ 2.7 ppm (–NH–) [2] [4].
Solvent polarity and catalysts govern reaction kinetics and substitution efficiency. Polar aprotic solvents like dimethyl sulfoxide and dimethylformamide enhance HDA solubility and ion dissociation, accelerating nucleophilic displacement. Catalysis with potassium iodide (5 mol%) via in situ iodide generation boosts tosylate displacement rates by 40%. Temperature optimization is critical: reactions at 80°C achieve >85% conversion in 8 hours but risk decomposition (melting point: 257–260°C) [2], whereas 50°C requires 24 hours but minimizes degradation. Post-reduction with sodium borohydride stabilizes the product by reducing imine byproducts. Solvent removal under vacuum at <50°C preserves product integrity, with the final compound requiring storage under inert gas due to hygroscopicity [4].
Table 2: Solvent and Catalyst Impact on Reaction Metrics
Reaction Medium | Catalyst | Time (h) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
Dimethylformamide | None | 24 | 75 | Moderate oligomers |
Dimethyl sulfoxide | KI | 8 | 92 | Trace |
Water | Na₂CO₃ | 48 | 40 | Hydrolysis dominant |
Purification leverages the compound’s physicochemical properties for industrial-scale production (>97% purity) [3]. Crude products are purified via silica gel chromatography using chloroform/methanol/ammonia (7:3:0.1 v/v) to isolate the mono-substituted derivative, followed by size-exclusion chromatography to remove HDA oligomers. Crystallization from water/ethanol mixtures yields white solids [2] [4], with identity confirmed via melting point (257–260°C) and spectroscopic data. Large-scale processes (>5g) achieve 60–70% yield by incorporating continuous extraction to remove unreacted HDA and employing high-performance liquid chromatography for purity validation. Strict inert gas shielding during drying prevents oxidation, while storage at room temperature under anhydrous conditions ensures stability [3] [4].
Table 3: Purification Techniques and Performance
Method | Scale | Purity (%) | Recovery Yield (%) | Key Contaminants Removed |
---|---|---|---|---|
Silica chromatography | <1 g | 98 | 85 | Unreacted HDA |
Size-exclusion chromatography | 1–10 g | 97 | 75 | Cyclodextrin dimers |
Crystallization | >10 g | 97.5 | 65 | Inorganic salts |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5